molecular formula C19H19ClN2O5 B284460 2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate

2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate

Katalognummer: B284460
Molekulargewicht: 390.8 g/mol
InChI-Schlüssel: GXQCHZYSKSKUSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate, also known as EACA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EACA is a derivative of tranexamic acid, which is a well-known antifibrinolytic agent that is used to prevent excessive bleeding during surgeries. EACA has been shown to possess similar antifibrinolytic properties, but with several advantages over tranexamic acid, making it an attractive candidate for further research.

Wirkmechanismus

The mechanism of action of 2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate involves the inhibition of plasmin, which is an enzyme that is involved in the breakdown of blood clots. This compound binds to plasmin and prevents it from breaking down fibrin, which is a protein that is involved in the formation of blood clots. This results in the stabilization of blood clots and the prevention of excessive bleeding.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of plasmin, which results in the stabilization of blood clots. This compound has also been shown to increase the levels of factor XIII, which is a protein that is involved in the cross-linking of fibrin. This results in the formation of stronger blood clots that are more resistant to breakdown.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate has several advantages over other antifibrinolytic agents such as tranexamic acid. It has been shown to be more effective in preventing bleeding during surgeries and has fewer side effects. This compound is also more stable in solution, making it easier to store and transport. However, this compound has some limitations as well. It is more expensive than other antifibrinolytic agents and requires a higher dose to achieve the same level of antifibrinolytic activity.

Zukünftige Richtungen

There are several future directions for the research on 2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate. One potential application is in the treatment of thrombosis and thrombolysis. This compound has been shown to inhibit the activity of plasmin, which is involved in the breakdown of blood clots. This property of this compound makes it a potential candidate for the development of new thrombolytic agents. Another potential application is in the study of blood clotting and fibrinolysis. This compound has been shown to possess antifibrinolytic properties, making it useful in the study of these processes. Additionally, this compound could be used in the development of new antifibrinolytic agents that are more effective and have fewer side effects.

Synthesemethoden

2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate can be synthesized by reacting 4-chlorobenzoyl chloride with ethyl 4-aminobenzoate to obtain 4-chlorobenzoyl ethyl 4-aminobenzoate. This compound is then reacted with sodium ethoxide and acetic anhydride to obtain this compound.

Wissenschaftliche Forschungsanwendungen

2-(4-Ethoxyanilino)-2-oxoethyl [(4-chlorobenzoyl)amino]acetate has been studied extensively for its potential applications in scientific research. It has been shown to possess antifibrinolytic properties, which makes it useful in the study of blood clotting and fibrinolysis. This compound has also been shown to inhibit the activity of plasmin, which is an enzyme that is involved in the breakdown of blood clots. This property of this compound makes it useful in the study of thrombosis and thrombolysis.

Eigenschaften

Molekularformel

C19H19ClN2O5

Molekulargewicht

390.8 g/mol

IUPAC-Name

[2-(4-ethoxyanilino)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]acetate

InChI

InChI=1S/C19H19ClN2O5/c1-2-26-16-9-7-15(8-10-16)22-17(23)12-27-18(24)11-21-19(25)13-3-5-14(20)6-4-13/h3-10H,2,11-12H2,1H3,(H,21,25)(H,22,23)

InChI-Schlüssel

GXQCHZYSKSKUSW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)CNC(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)CNC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.